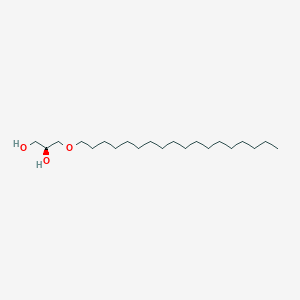

1-O-Octadecyl-sn-glycerol

Übersicht

Beschreibung

1-O-Octadecyl-sn-glycerol is a chemical compound classified as a 1-O-alkyl-sn-glycerol It is characterized by an octadecyl group attached to the glycerol backboneIt has been studied for its unique structural features and interfacial properties .

Wirkmechanismus

Target of Action

The primary target of 1-O-Octadecyl-sn-glycerol is the pleckstrin homology domain of the serine/threonine kinase Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

This compound, a metabolite of a phosphotidylinositol ether lipid analog (PIA), interacts with its target by binding to the pleckstrin homology domain of Akt . This interaction can induce apoptosis, especially in cancer cell lines with high levels of endogenous Akt activity .

Biochemical Pathways

The interaction of this compound with Akt affects the Akt signaling pathway . This pathway is involved in regulating the balance between survival and apoptosis or programmed cell death. The disruption of this balance can lead to diseases such as cancer.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in water and organic solvents could influence its bioavailability .

Result of Action

The binding of this compound to Akt can induce apoptosis, particularly in cancer cell lines with high levels of endogenous Akt activity . This suggests that the compound could potentially be used in cancer treatment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in the body . .

Biochemische Analyse

Biochemical Properties

1-O-Octadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly in the synthesis of plasmalogens. Plasmalogens are a type of ether phospholipid that are essential components of cell membranes, especially in the nervous system and heart. The synthesis of plasmalogens involves the enzyme alkyl-dihydroxyacetone phosphate synthase, which catalyzes the formation of 1-O-alkyl-sn-glycerol from acyl-dihydroxyacetone phosphate. This compound interacts with various enzymes and proteins, including glycerol-3-phosphate acyltransferase and dihydroxyacetone phosphate acyltransferase, which are involved in the initial steps of plasmalogen biosynthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to enhance the levels of plasmalogens in cells, which can have protective effects against oxidative stress and inflammation. Additionally, this compound has been reported to induce apoptosis in cancer cell lines with high levels of endogenous Akt activity, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into cell membranes as a component of plasmalogens. This incorporation can alter the physical properties of the membrane, such as fluidity and permeability, which in turn can affect membrane-bound enzymes and receptors. This compound also interacts with the pleckstrin homology domain of the serine/threonine kinase Akt, leading to the induction of apoptosis in cancer cells. This interaction suggests that this compound may act as an inhibitor of Akt signaling, which is often upregulated in cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and can be incorporated into cell membranes without significant degradation. Long-term studies have shown that dietary supplementation with this compound can normalize plasmalogen levels in animal models with plasmalogen deficiencies. These effects are sustained over extended periods, indicating the potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance plasmalogen levels and improve cellular function without significant toxicity. At high doses, this compound can cause adverse effects, including local retinal toxicity and mild cataract formation in intravitreal injection studies. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of ether lipid biosynthesis. It is converted to 1-O-alkyl-sn-glycerol-3-phosphate by the enzyme alkyl-dihydroxyacetone phosphate synthase. This intermediate is then further processed to form plasmalogens, which are incorporated into cell membranes. The metabolic flux of this compound can influence the levels of plasmalogens and other ether lipids, impacting overall cellular lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed intact from the digestive tract and can be incorporated into cell membranes without cleavage of the ether bond. The compound is distributed to various tissues, including the liver, kidney, lung, heart, and brain. Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within cell membranes as a component of plasmalogens. This localization is crucial for its activity and function, as plasmalogens play a key role in maintaining membrane integrity and facilitating cell signaling. Post-translational modifications and targeting signals may direct this compound to specific membrane compartments, ensuring its proper incorporation and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-O-Octadecyl-sn-glycerol can be synthesized through the alkylation of glycerol. The process involves the reaction of glycerol with octadecyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-O-Octadecyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products:

Oxidation: Formation of octadecanoic acid and glyceraldehyde.

Reduction: Formation of octadecanol and glycerol.

Substitution: Formation of various alkylated glycerol derivatives.

Wissenschaftliche Forschungsanwendungen

1-O-Octadecyl-sn-glycerol has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1-O-Hexadecyl-sn-glycerol: Similar in structure but with a hexadecyl group instead of an octadecyl group.

1-O-Octadecyl-rac-glycerol: A racemic mixture of 1-O-Octadecyl-sn-glycerol.

1-O-Octadecyl-2-O-methyl-sn-glycerol: Contains an additional methyl group on the glycerol backbone.

Uniqueness: this compound is unique due to its specific alkyl chain length and stereochemistry. These features influence its physical properties and biological activities, making it distinct from other alkylglycerols .

Eigenschaften

IUPAC Name |

(2S)-3-octadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446238 | |

| Record name | 1-O-Octadecyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(O-18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6129-13-1 | |

| Record name | Batilol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006129131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Octadecyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATILOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05A230LN91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

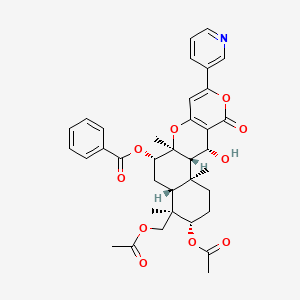

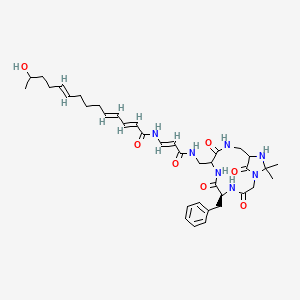

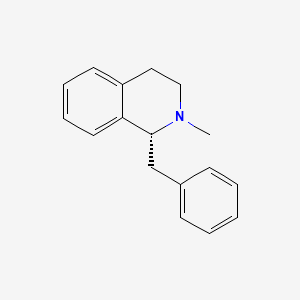

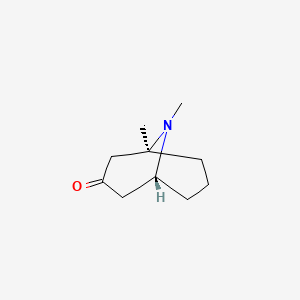

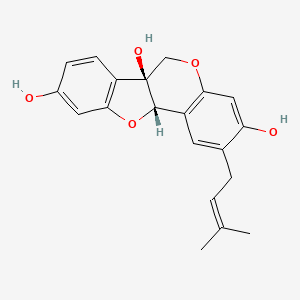

Feasible Synthetic Routes

Q1: How does 1-O-octadecyl-sn-glycerol exert its antiviral effects?

A1: While this compound itself isn't the primary focus of the provided research, it serves as the backbone for a series of foscarnet analogs explored for anti-CMV (cytomegalovirus) activity. Foscarnet is a known antiviral that inhibits viral DNA polymerase, the enzyme responsible for viral DNA replication. The studies focus on this compound-3-phosphonoformate (ODG-PFA) and its carboxymethyl ester (ODG-PFA-O-Me) as prodrugs. These lipid-derivatized forms aim to improve foscarnet delivery and duration of action within the eye for treating CMV retinitis. [, ]

Q2: What are the advantages of formulating ODG-PFA into liposomes for intravitreal injection?

A2: Research shows that liposomal formulations of ODG-PFA offer several advantages over micellar formulations for intravitreal injection:

- Enhanced Safety: Liposomal ODG-PFA demonstrates a higher intraocular therapeutic index compared to its micellar counterpart. This suggests a wider safety margin and reduced risk of retinal toxicity. []

- Sustained Drug Release: Liposomes can act as depots for sustained drug release, potentially extending the duration of therapeutic effect within the vitreous and retina. []

Q3: How does the structure of this compound-based foscarnet analogs impact their antiviral activity against HIV-1?

A3: Studies investigating this compound analogs of foscarnet against HIV-1 revealed a structure-activity relationship. Analogs with alkyl substitutions of one to four carbons at the sn-2 position of glycerol exhibited optimal antiviral activity. [] This suggests that modifications at this position can significantly influence their potency. Additionally, these analogs demonstrated strong synergy with zidovudine, another anti-HIV drug, indicating potential for combination therapy. []

Q4: What is the pharmacokinetic profile of ODG-PFA after intravitreal injection?

A4: Research in rabbits indicates that intravitreally injected ODG-PFA exhibits a long vitreous half-life of approximately four to five weeks. [] The drug also demonstrates sustained high levels in the retina, exceeding the IC90 (90% inhibitory concentration) against CMV even after ten weeks. [] The vitreous acts as a reservoir for the drug, highlighting its potential for long-acting therapy against CMV retinitis. []

Q5: Are there any concerns regarding the safety of intravitreal ODG-PFA?

A5: While liposomal formulations of ODG-PFA generally show good safety profiles in preclinical studies, some considerations exist:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)